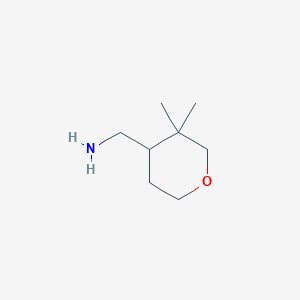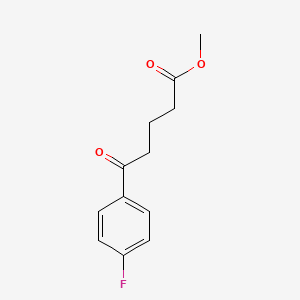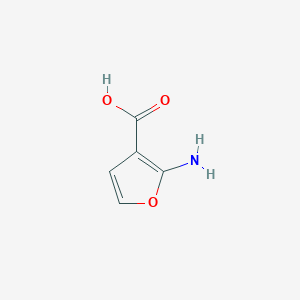
Zaloglanstat
Descripción general
Descripción
El dimetilstilbestrol es un estrógeno no esteroideo que pertenece al grupo del stilbestrol. Está estructuralmente relacionado con el dietilestilbestrol, pero nunca se comercializó. El dimetilstilbestrol se considera un estrógeno "débil", "impedido" o "de acción corta", similar al estriol y al meso-butoestrol .
Métodos De Preparación
La síntesis del dimetilstilbestrol implica la reacción de compuestos fenólicos apropiados en condiciones específicas. Un método común incluye la condensación de 4-hidroxibenzaldehído con acetona en presencia de una base, seguida de hidrogenación para producir dimetilstilbestrol. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala .
Análisis De Reacciones Químicas
El dimetilstilbestrol experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas.
Reducción: Las reacciones de reducción pueden convertirlo en sus alcoholes correspondientes.
Sustitución: Puede sufrir reacciones de sustitución aromática electrófila. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos para reacciones de sustitución.
Aplicaciones Científicas De Investigación
El dimetilstilbestrol se ha estudiado ampliamente por sus propiedades estrogénicas. Tiene aplicaciones en:
Química: Utilizado como un compuesto modelo para estudiar la actividad estrogénica.
Biología: Investigado por sus efectos sobre los procesos celulares y la regulación hormonal.
Medicina: Explorado para posibles usos terapéuticos, aunque nunca se comercializó.
Industria: Utilizado en la investigación para desarrollar nuevos compuestos estrogénicos y comprender sus mecanismos
Mecanismo De Acción
El dimetilstilbestrol ejerce sus efectos uniéndose a los receptores de estrógeno en las células diana. Esta unión conduce a la activación de genes sensibles a los estrógenos, lo que da como resultado diversos efectos fisiológicos. Los objetivos moleculares incluyen el receptor de estrógeno alfa y beta, y las vías involucradas incluyen la regulación de la expresión génica relacionada con el crecimiento y la diferenciación celular .
Comparación Con Compuestos Similares
El dimetilstilbestrol es similar a otros compuestos de stilbestrol como el dietilestilbestrol, el hexestrol y el benzestrol. Se considera menos potente que el dietilestilbestrol. El aspecto único del dimetilstilbestrol es su naturaleza "de acción corta", que lo diferencia de otros derivados del stilbestrol más potentes y de acción más prolongada .
Compuestos similares
- Dietilestilbestrol
- Hexestrol
- Benzestrol
- Dienestrol
- Methestrol
Propiedades
IUPAC Name |
N-[[4-chloro-3-[5-oxo-1-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]phenyl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O2/c1-20(2,3)18(30)26-11-12-4-9-16(22)15(10-12)17-27-19(31)29(28-17)14-7-5-13(6-8-14)21(23,24)25/h4-10H,11H2,1-3H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVBVLUPCQSAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C2=NN(C(=O)N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513852-12-4 | |
| Record name | Zaloglanstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513852124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZALOGLANSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5SE449P9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)




